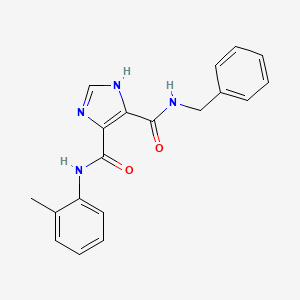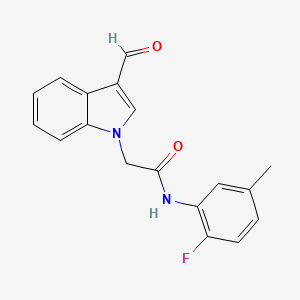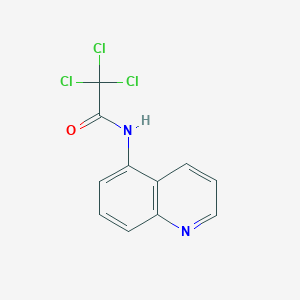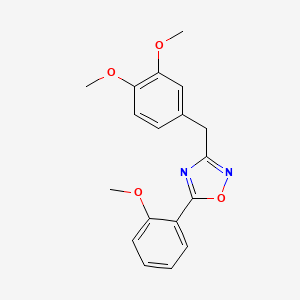![molecular formula C18H17N3O2S B5833533 N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)
N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to form the 2,5-dimethylphenoxy group, which is then linked to a thiadiazole ringThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like sodium azide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, as a STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream gene transcription, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine: Known for its antimicrobial properties.
N-(4-methylphenyl)-1,3,4-thiadiazole-2-amine: Studied for its anti-inflammatory effects.
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)23-11-16-20-21-18(24-16)19-17(22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKINPPNXVBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5833468.png)
METHANONE](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![5-[(4-ethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B5833481.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B5833502.png)

![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B5833512.png)


![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5833547.png)
